2-Phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide
2-Phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising therapeutic targets for cancer and neurodegenerative diseases. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising therapeutic targets for cancer and neurodegenerative diseases. CAY10554 is a potent inhibitor of Cdk5 and Cdk2, with IC50 values of 64 and 98 nM, respectively.
Brand Name:
Vulcanchem
CAS No.:
267654-00-2
VCID:
VC0109593
InChI:
InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17)
SMILES:
CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2
Molecular Formula:
C14H16N2OS
Molecular Weight:
260.36 g/mol
2-Phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide
CAS No.: 267654-00-2
Reference Standards
VCID: VC0109593
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36 g/mol
CAS No. | 267654-00-2 |
---|---|
Product Name | 2-Phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide |
Molecular Formula | C14H16N2OS |
Molecular Weight | 260.36 g/mol |
IUPAC Name | 2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) |
Standard InChIKey | IGRZXNLKVUEFDM-UHFFFAOYSA-N |
SMILES | CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 |
Description | Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising therapeutic targets for cancer and neurodegenerative diseases. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising therapeutic targets for cancer and neurodegenerative diseases. CAY10554 is a potent inhibitor of Cdk5 and Cdk2, with IC50 values of 64 and 98 nM, respectively. |
Synonyms | BML-259 |
Reference | 1.Helal, C.J.,Sanner, M.A.,Cooper, C.B., et al. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer’s disease. Bioorganic & Medicinal Chemistry Letters 14, 5521-5525 (2004). |
PubChem Compound | 16760027 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume